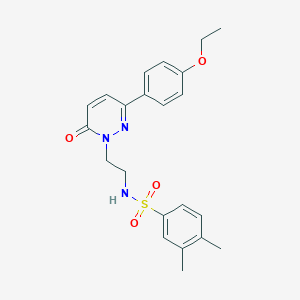
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N5O3S with a molecular weight of 395.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1235635-00-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Enzyme Inhibition:
It may inhibit key enzymes involved in metabolic pathways, thereby modulating cellular functions.
2. Receptor Interaction:
The compound can bind to specific receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
3. Gene Expression Modulation:
It influences the expression of genes related to immune response and cellular proliferation.
Antibacterial Activity
Recent studies have shown that derivatives of sulfonamides exhibit significant antibacterial properties. For example, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .
Anticancer Properties
Research indicates that pyridazinone derivatives can act as potential anticancer agents by targeting oxidative phosphorylation (OXPHOS). Compounds within this class have been shown to inhibit mitochondrial function and ATP production in cancer cells, leading to significant cytotoxicity . For instance, a closely related compound demonstrated an IC50 value of 0.58 μM against pancreatic cancer cells, suggesting that structural modifications can enhance potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific structural features are crucial for the biological activity of this compound:
- Sulfonamide Group: Essential for maintaining antibacterial activity.
- Pyridazinone Core: Critical for anticancer efficacy.
- Substituents on the Aromatic Rings: Variations in these groups can significantly affect the binding affinity and selectivity towards biological targets.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Antibacterial Activity: A series of sulfone derivatives were synthesized and tested against Xanthomonas species, revealing promising antibacterial effects with EC50 values lower than traditional agents .
- Anticancer Efficacy in Preclinical Models: A study reported that a related disulfonamide compound exhibited potent inhibition of Complex I in OXPHOS-dependent cancer models, leading to substantial tumor reduction in vivo .
Eigenschaften
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-29-19-8-6-18(7-9-19)21-11-12-22(26)25(24-21)14-13-23-30(27,28)20-10-5-16(2)17(3)15-20/h5-12,15,23H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDMPNUCYMKLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













